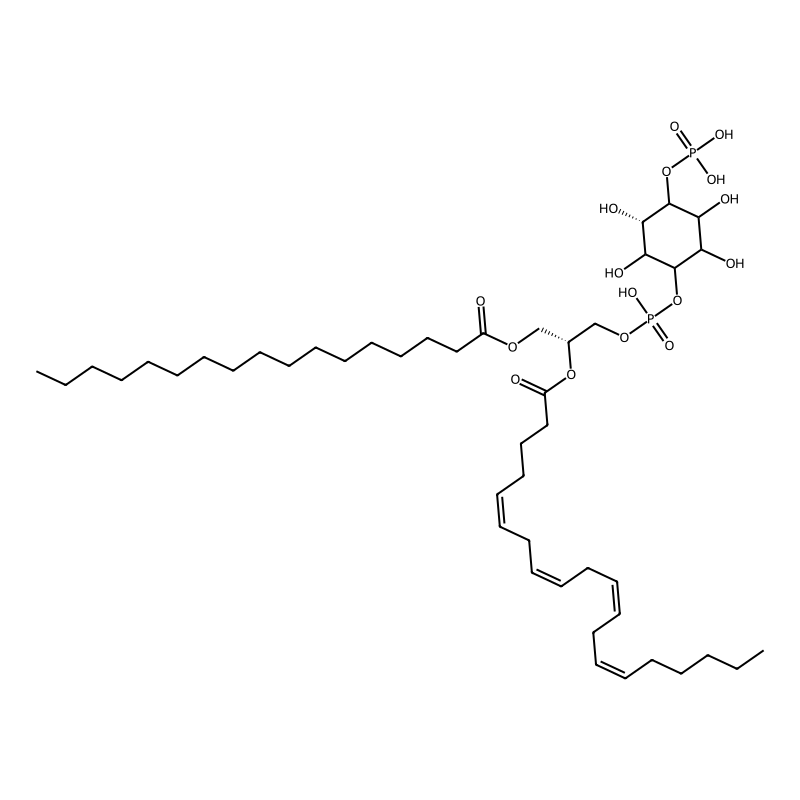

Phosphatidylinositol-4-phosphate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Phosphatidylinositol-4-phosphate is a phosphoinositide lipid that plays crucial roles in cellular signaling and membrane dynamics. It is synthesized by the phosphorylation of phosphatidylinositol at the 4-position, a reaction catalyzed by phosphatidylinositol 4-kinases. This lipid is predominantly found in the Golgi apparatus and the plasma membrane, where it serves as a precursor for other important phosphoinositides, such as phosphatidylinositol-4,5-bisphosphate and phosphatidylinositol-3,4,5-trisphosphate. The unique structure of phosphatidylinositol-4-phosphate allows it to interact with various proteins and influence multiple cellular processes, including vesicular trafficking, cytoskeletal organization, and signal transduction pathways .

The primary chemical reaction involving phosphatidylinositol-4-phosphate is its synthesis from phosphatidylinositol through the action of phosphatidylinositol 4-kinase. This enzymatic reaction can be summarized as follows:

In addition to its synthesis, phosphatidylinositol-4-phosphate can undergo further phosphorylation by specific kinases to form other phosphoinositides. For instance, it can be phosphorylated at the 5-position by phosphatidylinositol 4-phosphate 5-kinase to yield phosphatidylinositol-4,5-bisphosphate .

Phosphatidylinositol-4-phosphate is involved in several critical biological activities:

- Vesicular Trafficking: It plays a vital role in the formation and maturation of secretory vesicles. Phosphatidylinositol-4-phosphate interacts with proteins such as Sec2p and Ypt32p to facilitate vesicle transport from the Golgi to the plasma membrane .

- Membrane Dynamics: This lipid is essential for maintaining membrane identity and integrity. It contributes to the recruitment of specific proteins to membranes, influencing processes like endocytosis and exocytosis .

- Signal Transduction: Phosphatidylinositol-4-phosphate acts as a signaling molecule that can modulate various cellular responses, including those mediated by G protein-coupled receptors .

Phosphatidylinositol-4-phosphate can be synthesized through several methods:

- Enzymatic Synthesis: The primary method involves the phosphorylation of phosphatidylinositol by phosphatidylinositol 4-kinases (types I and III). These enzymes are localized in different cellular compartments, including the Golgi apparatus and plasma membrane .

- Chemical Synthesis: Laboratory techniques may also be employed to chemically synthesize phosphatidylinositol-4-phosphate using various organic chemistry methods, although this is less common than enzymatic synthesis.

- Synthetic Biology Approaches: Recent advancements have enabled the development of genetically encoded biosensors that can visualize and manipulate levels of phosphatidylinositol-4-phosphate within living cells .

Phosphatidylinositol-4-phosphate has several applications in research and biotechnology:

- Cellular Studies: It is widely used as a marker in studies investigating membrane dynamics and vesicular trafficking.

- Drug Development: Understanding the role of phosphatidylinositol-4-phosphate in cellular signaling pathways has implications for drug discovery, particularly in targeting diseases related to dysfunctional lipid signaling .

- Fluorescent Probes: Novel fluorescent reporters based on the pleckstrin homology domain have been developed to visualize phosphatidylinositol-4-phosphate dynamics in live cells, aiding in real-time studies of cellular processes .

Research has shown that phosphatidylinositol-4-phosphate interacts with various proteins that are critical for cellular function:

- Sec2p Protein: Phosphatidylinositol-4-phosphate binds to Sec2p, inhibiting its interaction with Sec15p during vesicle trafficking processes .

- G Protein-Coupled Receptors: It modulates signaling pathways initiated by G protein-coupled receptors, highlighting its role in signal transduction .

Studies employing advanced techniques such as mass spectrometry and fluorescence microscopy have elucidated these interactions, revealing how changes in phosphatidylinositol-4-phosphate levels can influence cellular behavior.

Phosphatidylinositol-4-phosphate shares structural similarities with other phosphoinositides but exhibits unique properties that distinguish it from them. Below are some similar compounds:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Phosphatidylinositol | Precursor for all phosphoinositides | Lacks phosphate at the 4-position |

| Phosphatidylinositol-3-phosphate | Involved in signaling pathways related to growth | Contains a phosphate group at the 3-position |

| Phosphatidylinositol-5-phosphate | Plays roles in cytoskeletal dynamics | Contains a phosphate group at the 5-position |

| Phosphatidylinositol-4,5-bisphosphate | Critical for signaling pathways and membrane identity | Contains phosphate groups at both 4 and 5 positions |

Phosphatidylinositol-4-phosphate's distinct role in regulating vesicular trafficking and its interaction with specific proteins set it apart from these similar compounds, highlighting its importance in cellular function .

Phosphatidylinositol-4-phosphate (PI4P) consists of a myo-inositol head group phosphorylated at the 4-position, linked via a glycerol backbone to two fatty acid chains. The myo-inositol ring adopts a chair conformation, with axial hydroxyl groups at positions 1, 2, 3, and 5 and equatorial hydroxyls at positions 4 and 6. Phosphorylation at the 4-position introduces a negative charge, enabling electrostatic interactions with cationic protein domains such as pleckstrin homology (PH) domains.

The fatty acid composition varies by cell type and subcellular localization. Common species include 1-stearoyl-2-arachidonoyl (18:0/20:4) and 1-palmitoyl-2-oleoyl (16:0/18:1) acyl chains. Stereochemical specificity is critical for signaling, as PI4P’s 4-phosphate group occupies a distinct spatial orientation that dictates binding to effectors like four-phosphate-adaptor protein 1 (FAPP1).

Enzymatic Synthesis Pathways: Phosphatidylinositol 4-Kinase (PI4K) Isoforms

PI4P is synthesized by phosphatidylinositol 4-kinases (PI4Ks), which phosphorylate phosphatidylinositol (PI) at the D-4 hydroxyl. Two major classes catalyze this reaction:

Type II PI4Ks: Membrane Association and Subcellular Localization

Type II PI4Ks (PI4KIIα and PI4KIIβ) are integral membrane proteins localized to the trans-Golgi network (TGN) and endosomes. PI4KIIα, the dominant isoform, contributes ~50% of cellular PI4P. Its membrane association is mediated by palmitoylation of a cysteine-rich motif (-CCPCC-), which anchors it to lipid bilayers. Structural studies reveal a unique α-solenoid N-terminal domain that facilitates membrane penetration and PI substrate access.

Table 1: PI4K Isoforms and Their Properties

Type III PI4Ks: Regulatory Mechanisms and Cofactor Requirements

Type III PI4Ks (PI4KIIIα and PI4KIIIβ) are soluble kinases requiring cofactors for membrane recruitment. PI4KIIIα, a heterotetramer with accessory proteins EFR3 and TTC7, synthesizes PI4P at the plasma membrane. Its activity is potentiated by ADP-ribosylation factor 1 (ARF1), which stabilizes membrane binding. PI4KIIIβ, in contrast, is Rab11-dependent and regulates Golgi-derived vesicle trafficking. Both isoforms exhibit distinct lipid substrate preferences, with PI4KIIIα favoring PI over other phosphoinositides.

Metabolic Regulation by Phosphatases: SAC1 and Other PI4P-Specific Phosphatases

PI4P levels are tightly controlled by lipid phosphatases. SAC1, a conserved ER-localized phosphatase, hydrolyzes PI4P to PI via a catalytic domain containing a CX5R motif. SAC1’s activity is pH-sensitive, with optimal function in acidic environments. Other phosphatases, such as INPP4 and TMEM55, dephosphorylate PI4P at the 4-position, but their roles are less characterized.

Interconversion with Other Phosphoinositides: PI(4,5)P2 and PI(3,4,5)P3 Dynamics

PI4P serves as a precursor for downstream phosphoinositides:

- PI(4,5)P2: Synthesized by PI4P 5-kinases (PI4P5Ks), which phosphorylate PI4P at the 5-position. This reaction is ATP-dependent and critical for ion channel regulation.

- PI(3,4,5)P3: Generated via PI3K-mediated phosphorylation of PI(4,5)P2 at the 3-position. PI(3,4,5)P3 is a key signaling lipid, recruiting AKT and PDK1 to the plasma membrane.

Table 2: Enzymes Regulating PI4P Interconversion

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| PI4P5K | PI4P | PI(4,5)P2 | Regulates vesicle trafficking |

| PI3K | PI(4,5)P2 | PI(3,4,5)P3 | Activates AKT signaling |

| SAC1 | PI4P | PI | Maintains PI4P homeostasis |

Compartment-Specific Distribution Patterns

Phosphatidylinositol-4-phosphate exhibits a highly compartmentalized distribution pattern across cellular membranes, with distinct pools serving specialized functions in different organelles [1]. The lipid's distribution is precisely regulated by the spatial organization of both synthetic and degradative enzymes, creating functionally distinct cellular pools [2].

Trans-Golgi Network and Endosomal System

The trans-Golgi network represents the most prominent site of phosphatidylinositol-4-phosphate accumulation within mammalian cells [3] [4]. This enrichment is primarily maintained through the activity of phosphatidylinositol 4-kinase III beta, which localizes specifically to Golgi membranes and generates the majority of Golgi-associated phosphatidylinositol-4-phosphate [2] [5]. The trans-Golgi network pool serves as a critical regulator of vesicle formation and protein sorting, with phosphatidylinositol-4-phosphate levels directly controlling the recruitment of adaptor proteins such as the Golgi-localized Golgi phosphoprotein adaptor family [3].

Table 1: Phosphatidylinositol-4-Phosphate Distribution in Trans-Golgi Network and Endosomal Compartments

| Compartment | Primary Kinase | Relative Abundance | Key Functions |

|---|---|---|---|

| Trans-Golgi Network | Phosphatidylinositol 4-kinase III beta | Highest [3] | Vesicle budding, protein sorting [4] |

| Early Endosomes | Phosphatidylinositol 4-kinase II alpha | Moderate [6] | Receptor recycling, membrane tubulation [7] |

| Late Endosomes | Phosphatidylinositol 4-kinase II alpha | High [8] [9] | Autophagosome fusion, membrane dynamics [9] |

| Recycling Endosomes | Phosphatidylinositol 4-kinase II alpha | Moderate [6] | Cargo sorting, membrane fission [10] |

Within the endosomal system, phosphatidylinositol-4-phosphate demonstrates a complex distribution pattern that varies between different endosomal compartments [6] [8]. Early endosomes contain moderate levels of phosphatidylinositol-4-phosphate, primarily synthesized by phosphatidylinositol 4-kinase II alpha, which is essential for receptor sorting and recycling pathways [6]. Late endosomes exhibit the highest phosphatidylinositol-4-phosphate levels among endosomal compartments, with this pool being crucial for autophagosome-lysosome fusion events [8] [9].

The endosomal phosphatidylinositol-4-phosphate pool undergoes dynamic regulation through the coordinated action of kinases and phosphatases [8]. Phosphatidylinositol 4-kinase II alpha generates endosomal phosphatidylinositol-4-phosphate, while Saccharomyces cerevisiae two phosphatase controls its degradation in early and recycling endosomes [8]. This regulatory balance creates distinct phosphatidylinositol-4-phosphate gradients that facilitate specific membrane trafficking events [10].

Plasma Membrane Microdomains

The plasma membrane contains a significant pool of phosphatidylinositol-4-phosphate that exhibits heterogeneous distribution across membrane microdomains [1] [11]. This pool is primarily generated by phosphatidylinositol 4-kinase III alpha, which functions as part of a tetrameric complex anchored to the plasma membrane [1] [12]. The plasma membrane phosphatidylinositol-4-phosphate serves as the immediate precursor for phosphatidylinositol 4,5-bisphosphate synthesis and plays direct roles in ion channel regulation [11].

Table 2: Plasma Membrane Phosphatidylinositol-4-Phosphate Characteristics

| Property | Description | Reference |

|---|---|---|

| Primary Synthesis Enzyme | Phosphatidylinositol 4-kinase III alpha | [1] [12] |

| Membrane Distribution | Heterogeneous, enriched in specific microdomains | [13] |

| Functional Gradient | Steep gradients during cell polarization | [14] |

| Regulatory Mechanism | Dynamic control via Saccharomyces cerevisiae one phosphatase | [15] |

Recent studies using high-resolution microscopy have revealed that plasma membrane phosphatidylinositol-4-phosphate is not uniformly distributed but instead concentrates in specific membrane microdomains [13]. These microdomains exhibit preferential association with liquid-disordered, cholesterol-poor membrane phases, distinguishing them from phosphatidylinositol 4,5-bisphosphate-enriched domains [13]. The compartmentalization of phosphatidylinositol-4-phosphate within plasma membrane microdomains provides spatial organization for specific signaling pathways and membrane trafficking events [11].

During cellular processes requiring membrane polarization, such as directed cell migration or fungal filamentous growth, plasma membrane phosphatidylinositol-4-phosphate forms steep concentration gradients [14]. Mathematical modeling demonstrates that these gradients result from the combined effects of localized synthesis, phosphatase-mediated degradation, and restricted lateral diffusion [14]. The establishment of phosphatidylinositol-4-phosphate gradients is essential for proper membrane trafficking and cellular morphology changes [14].

Role in Membrane Contact Site Formation

Phosphatidylinositol-4-phosphate plays a fundamental role in establishing and maintaining membrane contact sites between different organelles [16] [10] [17]. These sites represent specialized membrane domains where organelles approach within 10-30 nanometers of each other without undergoing fusion, enabling non-vesicular lipid transport and metabolic coordination [18].

The endoplasmic reticulum-Golgi contact sites depend critically on phosphatidylinositol-4-phosphate for their formation and function [17] [19]. At these sites, phosphatidylinositol-4-phosphate serves as both a targeting signal and an energy source for lipid transfer proteins [17]. Oxysterol-binding protein localizes to endoplasmic reticulum-Golgi contact sites through simultaneous binding to adenosine diphosphate ribosylation factor 1 and phosphatidylinositol-4-phosphate, creating a coincidence detection mechanism that ensures precise spatial targeting [17] [19].

Table 3: Phosphatidylinositol-4-Phosphate-Dependent Membrane Contact Sites

| Contact Site Type | Key Proteins | Phosphatidylinositol-4-Phosphate Function | Transport Direction |

|---|---|---|---|

| Endoplasmic Reticulum-Golgi | Oxysterol-binding protein, Four-phosphate-adaptor protein 1 | Tethering, energy source [17] | Cholesterol to Golgi [17] |

| Endoplasmic Reticulum-Endosome | Oxysterol-related protein 10, Vesicle-associated membrane protein-associated protein | Membrane tethering [10] | Phosphatidylserine to endosome [10] |

| Endoplasmic Reticulum-Plasma Membrane | Extended synaptotagmin 2, Saccharomyces cerevisiae one phosphatase | Phosphoinositide regulation [15] | Phosphatidylinositol-4-phosphate degradation [15] |

Endoplasmic reticulum-endosome membrane contact sites utilize phosphatidylinositol-4-phosphate as a key regulatory molecule for lipid countertransport [10]. Oxysterol-related protein 10 mediates phosphatidylserine transfer from the endoplasmic reticulum to endosomes in exchange for phosphatidylinositol-4-phosphate, which is subsequently degraded in the endoplasmic reticulum [10]. This countertransport mechanism maintains proper membrane composition and supports endosomal membrane dynamics [10].

The formation of endoplasmic reticulum-plasma membrane contact sites involves phosphatidylinositol-4-phosphate as both a structural component and a regulatory signal [15]. Extended synaptotagmin 2 tethers the endoplasmic reticulum to the plasma membrane, positioning Saccharomyces cerevisiae one phosphatase to regulate plasma membrane phosphatidylinositol-4-phosphate levels [15]. This dynamic regulation allows cells to respond to changes in phosphoinositide metabolism and maintain membrane homeostasis [15].

Modulation of Membrane Curvature and Vesicle Budding Mechanisms

Phosphatidylinositol-4-phosphate directly influences membrane curvature through both its intrinsic biophysical properties and its recruitment of curvature-generating proteins [20] [4]. The lipid's anionic head group and specific acyl chain composition create local membrane perturbations that favor negative membrane curvature [20]. Additionally, phosphatidylinositol-4-phosphate serves as a critical regulatory signal for vesicle budding processes throughout the secretory and endocytic pathways [4] [21] [22].

Table 4: Phosphatidylinositol-4-Phosphate in Vesicle Budding Mechanisms

| Vesicle Type | Budding Machinery | Phosphatidylinositol-4-Phosphate Role | Regulatory Mechanism |

|---|---|---|---|

| Coat protein complex II vesicles | Sec23/Sec24 complex | Membrane remodeling, fusion promotion [21] [22] | Phosphatidylinositol 4-kinase III beta activation [5] |

| Clathrin-coated vesicles | Adaptor protein complexes | Early stage promotion, late stage completion [23] | Phosphatidylinositol 5-phosphate 4-kinase regulation [23] |

| Recycling endosome tubules | Eps15 homology domain-containing protein 3 | Tubule formation and stabilization [7] | Phosphatidylinositol 4-kinase II alpha activity [7] |

| Trans-Golgi network carriers | Adenosine diphosphate ribosylation factor 1, Adaptor protein 1 | Vesicle formation initiation [5] | Protein kinase D phosphorylation [24] |

The formation of coat protein complex II vesicles at endoplasmic reticulum exit sites requires phosphatidylinositol-4-phosphate for both membrane remodeling and subsequent vesicle fusion with Golgi compartments [21] [22]. Phosphatidylinositol-4-phosphate facilitates the nucleation and assembly of coat protein complex II machinery, promoting membrane constriction and vesicle budding [22]. Additionally, phosphatidylinositol-4-phosphate on Golgi membranes is essential for soluble N-ethylmaleimide-sensitive factor attachment protein receptor complex formation during vesicle fusion [21].

Clathrin-mediated endocytosis demonstrates a biphasic requirement for phosphoinositides, with phosphatidylinositol 4,5-bisphosphate promoting early stages of coat assembly and phosphatidylinositol-4-phosphate facilitating late-stage membrane fission [23]. The conversion between these lipids provides temporal control over the endocytic process, ensuring proper progression from clathrin-coated pit formation to vesicle release [23]. This regulatory mechanism is conserved across eukaryotic kingdoms and represents a fundamental principle of endocytic regulation [23].

The formation of tubular carriers from endosomal membranes depends critically on phosphatidylinositol-4-phosphate levels and distribution [7]. Phosphatidylinositol 4-kinase II alpha generates the phosphatidylinositol-4-phosphate required for tubule initiation, while the spatiotemporal control of phosphatidylinositol-4-phosphate metabolism determines tubule stability and elongation [7]. This process involves the coordinated action of phosphatidylinositol-4-phosphate with protein complexes such as biogenesis of lysosome-related organelles complex 1 to remodel endosomal membranes into functional transport carriers [7].

XLogP3

Use Classification

Dates

Explore Compound Types